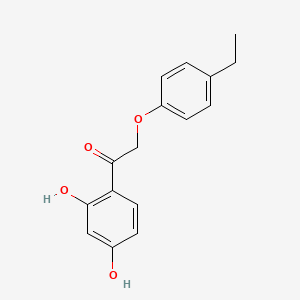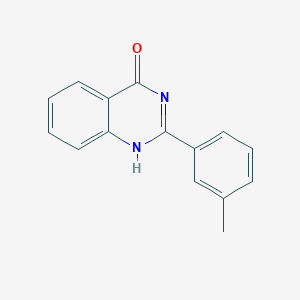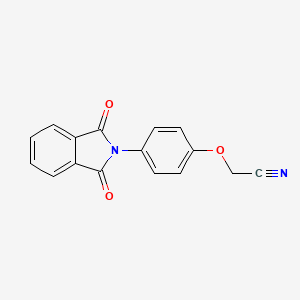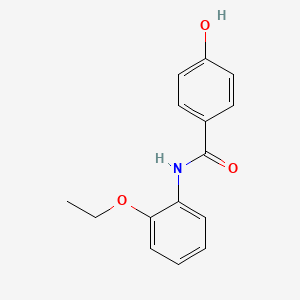
1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone is an organic compound characterized by the presence of both phenolic and ether functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-ethylphenol in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by an etherification step. Common catalysts used in this synthesis include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods to optimize reaction conditions, such as temperature, pressure, and catalyst concentration, is also common.
化学反应分析
Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
相似化合物的比较
- 1-(2,4-Dihydroxyphenyl)-2-(4-methylphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(4-chlorophenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(4-bromophenoxy)ethanone
Comparison: 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. Compared to its methyl, chloro, and bromo analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets and its solubility in organic solvents.
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-11-3-6-13(7-4-11)20-10-16(19)14-8-5-12(17)9-15(14)18/h3-9,17-18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBSLIMVGWKFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile](/img/structure/B7744656.png)


![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7744666.png)
![3-(4-Methoxyphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-7-olate;4-methylpiperidin-1-ium](/img/structure/B7744674.png)

![4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7744685.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744688.png)
![6-amino-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744693.png)
![6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744695.png)
![6-amino-2-[(3-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744701.png)
![6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744707.png)
![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B7744723.png)
